4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate

Descripción general

Descripción

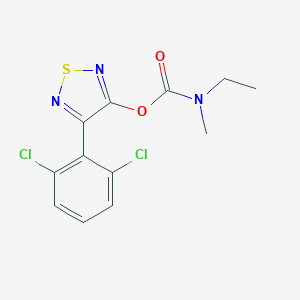

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dichlorophenyl group and an ethylmethylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where the thiadiazole ring is treated with a dichlorophenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Aplicaciones Científicas De Investigación

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mecanismo De Acción

The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparación Con Compuestos Similares

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can be compared with other similar compounds, such as:

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl methylcarbamate: This compound differs by the absence of the ethyl group in the carbamate moiety.

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylcarbamate: This compound lacks the methyl group in the carbamate moiety.

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl carbamate: This compound lacks both the ethyl and methyl groups in the carbamate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate, commonly referred to as RD 4-2025, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 304.20 g/mol

- CAS Number: 164173-56-2

- Physical Properties:

- Density: 1.429 g/cm³

- Melting Point: Not specified

- Boiling Point: Not specified

The biological activity of RD 4-2025 is primarily attributed to its interaction with various biological targets. The compound exhibits:

- Antifungal Activity: Research indicates that thiadiazole derivatives can inhibit fungal growth by disrupting cell wall synthesis and function. The presence of the dichlorophenyl group enhances this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties: Similar compounds have shown effectiveness against a range of bacteria, likely through interference with bacterial cell membrane integrity or metabolic pathways .

Biological Activity Overview

The following table summarizes the key biological activities and findings associated with RD 4-2025:

Case Studies and Research Findings

- Antifungal Studies: A study on various thiadiazole derivatives demonstrated that compounds similar to RD 4-2025 exhibited significant antifungal activity against Aspergillus fumigatus and Scedosporium apiospermum, suggesting potential for therapeutic applications in mycoses .

- CRF1 Receptor Interaction: In vitro studies have shown that RD 4-2025 acts as a potent antagonist at the corticotropin-releasing factor (CRF) receptor, with an IC₅₀ value indicating strong binding affinity. This suggests potential applications in stress-related disorders .

- Antiproliferative Effects: Research has indicated that compounds within the thiadiazole class can induce cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2S/c1-3-17(2)12(18)19-11-10(15-20-16-11)9-7(13)5-4-6-8(9)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNZEYWGDFOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167718 | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164173-56-2 | |

| Record name | RD 4-2025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164173562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.